5-(1,3-Benzothiazol-2-yl)-2-pyridinol
Overview
Description
5-(1,3-Benzothiazol-2-yl)-2-pyridinol: is a heterocyclic compound that combines a benzothiazole ring with a pyridinol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such as prothrombin and the aryl hydrocarbon receptor . These targets play crucial roles in the coagulation cascade and regulation of gene expression, respectively .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting potential effects on the biochemical pathways related to mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given the potential targets and anti-tubercular activity of similar compounds, it’s possible that this compound could have significant effects on cellular processes, particularly those related to coagulation and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(1,3-Benzothiazol-2-yl)-2-pyridinol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the fluorescence properties of similar compounds have been found to change depending on the polarity of the environment .
Biochemical Analysis
Biochemical Properties
5-(1,3-Benzothiazol-2-yl)-2-pyridinol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily characterized by the compound’s ability to modulate the activity of these enzymes, either by enhancing or inhibiting their catalytic functions. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and, consequently, their biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of certain enzymes, either inhibiting or enhancing their catalytic activity. Additionally, this compound can interact with transcription factors, leading to changes in gene expression that ultimately affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase and thioredoxin reductase . Additionally, this compound can affect the levels of key metabolites, thereby altering the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress responses . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, thereby influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-pyridinol typically involves the condensation of 2-aminothiophenol with a suitable pyridine derivative. One common method includes the reaction of 2-aminothiophenol with 2-pyridinecarboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Another synthetic route involves the cyclization of 2-aminothiophenol with 2-pyridyl ketones or esters. This method often requires the use of a base, such as sodium hydroxide or potassium carbonate, to promote the cyclization reaction. The reaction conditions typically include heating the reaction mixture to reflux temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) are used under conditions that may include the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted pyridinol compounds. These products can serve as intermediates for further chemical transformations or as final products with specific applications.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,3-Benzothiazol-2-yl)-2-pyridinol is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and fluorescent materials. Its unique chemical properties allow it to be incorporated into materials that require specific optical characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 5-(1,3-Benzothiazol-2-yl)-2-methylpyridine
- 2-(1,3-Benzothiazol-2-yl)-4-pyridinol
Uniqueness
Compared to similar compounds, 5-(1,3-Benzothiazol-2-yl)-2-pyridinol stands out due to its unique combination of a benzothiazole ring and a pyridinol moiety. This structure provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not observed in other related compounds. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile tool in both research and industrial applications.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYQEBIYBOKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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